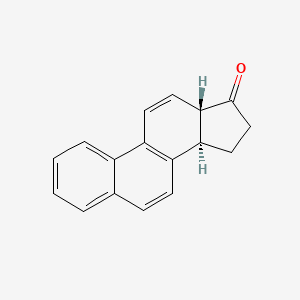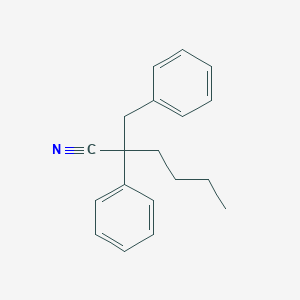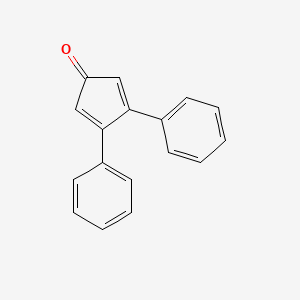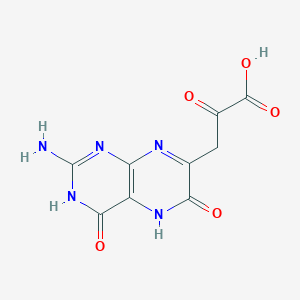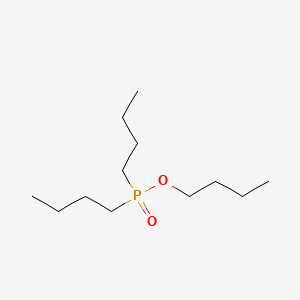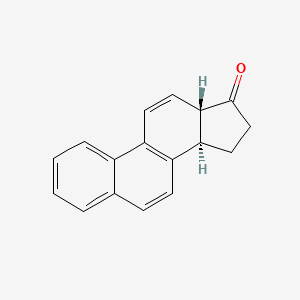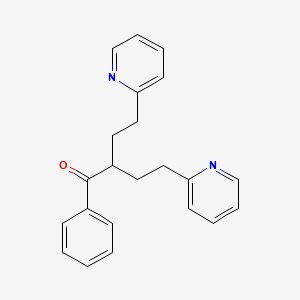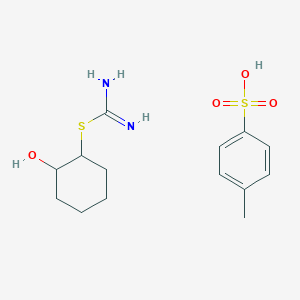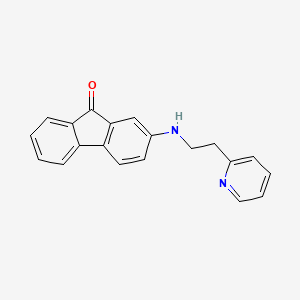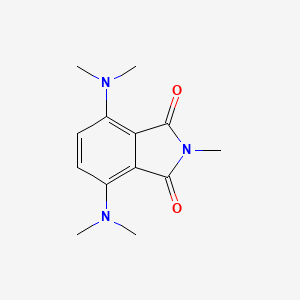
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two dimethylamino groups attached to the isoindole core, which imparts distinct electronic and steric characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4,7-dichloro-2-methylisoindole-1,3-dione with dimethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by dimethylamino groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The compound’s electronic properties also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Bis(dimethylamino)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
4,7-Bis(dimethylamino)-2-phenylisoindole-1,3(2H)-dione: Contains a phenyl group instead of a methyl group.
Uniqueness
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and electronic properties, which make it suitable for applications in various fields, including materials science and medicinal chemistry.
Propiedades
Número CAS |
10553-35-2 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4,7-bis(dimethylamino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)8-6-7-9(15(3)4)11-10(8)12(17)16(5)13(11)18/h6-7H,1-5H3 |
Clave InChI |
QLNMYWDDVBGATO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C=CC(=C2C1=O)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


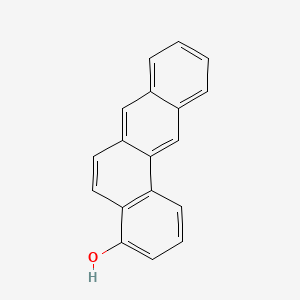
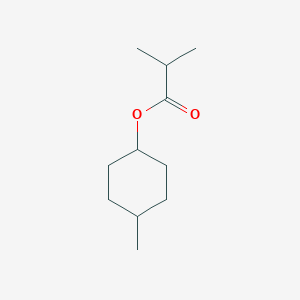
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

